N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Medicinal Chemistry Scaffold Optimization Physicochemical Property Tuning

N-(3,4-dimethoxyphenyl)quinazolin-4-amine is a 4-anilinoquinazoline derivative (MW 281.31 g mol⁻¹) that serves as both a discrete research tool and a minimalist scaffold for kinase- and apoptosis-focused programs. Its structure comprises an unsubstituted quinazoline core bearing a single 3,4-dimethoxyaniline moiety, distinguishing it from many heavily decorated analogs that carry additional substituents on the quinazoline ring.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 389576-73-2
Cat. No. B2786256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)quinazolin-4-amine
CAS389576-73-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC
InChIInChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
InChIKeyAVRCYOCVSOUCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)quinazolin-4-amine (CAS 389576-73-2): Baseline Identity, Chemotype, and Procurement Context


N-(3,4-dimethoxyphenyl)quinazolin-4-amine is a 4-anilinoquinazoline derivative (MW 281.31 g mol⁻¹) that serves as both a discrete research tool and a minimalist scaffold for kinase- and apoptosis-focused programs. Its structure comprises an unsubstituted quinazoline core bearing a single 3,4-dimethoxyaniline moiety, distinguishing it from many heavily decorated analogs that carry additional substituents on the quinazoline ring [1]. The compound has been explicitly exemplified in patent US 7,989,462 B2, where 4-arylamin-quinazolines of this type are claimed as activators of caspases and inducers of apoptosis, providing a direct intellectual-property anchor for procurement decisions [2].

Why Generic 4-Anilinoquinazoline Substitution Fails for N-(3,4-Dimethoxyphenyl)quinazolin-4-amine (CAS 389576-73-2)


The 4-anilinoquinazoline class encompasses compounds with widely divergent target profiles depending on the substitution pattern. Even subtle modifications on the quinazoline core—particularly at the 6- and 7-positions—can redirect kinase selectivity from CLK1/GSK-3α/β to EGFR/HER-family kinases or completely shift the mechanism of action from kinase inhibition to tubulin/topoisomerase-II-mediated apoptosis [1]. Consequently, a researcher who orders an unsubstituted core such as N-(3,4-dimethoxyphenyl)quinazolin-4-amine but receives a 6,7-dimethoxy or 6,7-dihalo congener will obtain a compound with a fundamentally altered biological fingerprint, rendering experimental conclusions non-transferable [2]. The evidence below documents the specific quantitative divergences that underpin this risk.

Quantitative Differentiation Guide: N-(3,4-Dimethoxyphenyl)quinazolin-4-amine vs. Closest Analogs


Structural Simplicity Advantage: Molecular Weight Reduction vs. 6,7-Dimethoxy Analog

N-(3,4-dimethoxyphenyl)quinazolin-4-amine lacks the 6,7-dimethoxy substituents present on the closest reported bioactive analog (compound 3e, CAS 202475-65-8). The structural difference yields a molecular-weight reduction of 60.09 Da (281.31 vs. 341.40 g mol⁻¹) [1]. In lead-optimization workflows, this 17.6% MW decrease can translate into measurably improved ligand efficiency metrics when potency is normalized by heavy-atom count, and it removes two hydrogen-bond acceptors that may influence passive permeability.

Medicinal Chemistry Scaffold Optimization Physicochemical Property Tuning

Divergent Kinase Inhibition Profile: CLK1/GSK-3α/β Activity of the 6,7-Dimethoxy Analog and Its Absence in the Target Compound

The 6,7-dimethoxy analog (compound 3e) was identified as the most potent dual CLK1/GSK-3α/β inhibitor within a 10-compound series, with IC₅₀ values of 1.5 μM (CLK1) and 3 μM (GSK-3α/β) [1]. Critically, the patent that specifically exemplifies the target compound teaches a different biological profile—caspase activation and apoptosis induction—with no claim of CLK1 or GSK-3α/β inhibition [2]. Because the 6,7-dimethoxy groups form key hydrogen-bond contacts in the CLK1 ATP-binding site (confirmed by docking), their absence in the target compound predicts a substantial loss of CLK1/GSK-3α/β affinity.

Kinase Inhibition Alzheimer's Disease CLK1 GSK-3

Mechanistic Differentiation: Caspase-3 Activation and Apoptosis Induction vs. EGFR/HER Kinase Inhibition

Patent US 7,989,462 B2 explicitly claims 4-arylamin-quinazolines encompassing the target compound as activators of caspase-3 and inducers of apoptosis, operating through tubulin polymerization inhibition and topoisomerase II inhibition rather than through EGFR/HER-family kinase inhibition [1]. This contrasts sharply with the dominant 4-anilinoquinazoline pharmacophore (e.g., gefitinib, erlotinib), which derives anticancer activity from ATP-competitive EGFR inhibition with IC₅₀ values in the low nanomolar range [2]. The target compound therefore occupies a distinct biological mechanism space that is not addressed by EGFR-targeted quinazolines.

Apoptosis Caspase Activation Cancer Tubulin Inhibition

Synthetic Accessibility: High-Yield Single-Step Preparation

The target compound is prepared in a single step from 4-chloroquinazoline and 3,4-dimethoxyaniline under mild conditions (NaOAc, reflux), affording 92.5% isolated yield of off-white solid [1]. This high-yield, chromatography-free procedure contrasts with the multi-step sequences required for 6,7-disubstituted analogs, which often involve additional protection/deprotection steps and lower overall yields. For procurement, this translates into reliable bulk supply, lower cost, and faster delivery timelines.

Synthetic Chemistry Scale-up Medicinal Chemistry Supply

Procurement-Relevant Application Scenarios for N-(3,4-Dimethoxyphenyl)quinazolin-4-amine (CAS 389576-73-2)


Apoptosis Mechanism-of-Action Screening and Caspase-3 Activation Assays

Investigators building apoptosis-focused compound libraries should select CAS 389576-73-2 because it is explicitly claimed as a caspase-3 activator in US 7,989,462 B2 [1]. Standard EGFR-targeted 4-anilinoquinazolines (e.g., gefitinib, erlotinib) operate through a kinase-inhibition mechanism and will not produce the caspase-activation readout required for these screens. Using the correct unsubstituted quinazoline core ensures the phenotype observed originates from the claimed mechanism rather than from off-target kinase effects.

Fragment-Based and Scaffold-Optimization Programs Requiring a Minimal 4-Anilinoquinazoline Core

At MW 281.31 and with no substituents on the quinazoline ring, CAS 389576-73-2 provides the smallest viable 4-anilinoquinazoline pharmacophore for fragment-growing or scaffold-hopping campaigns [2]. The 6,7-dimethoxy analog (CAS 202475-65-8, MW 341.4) adds 60 Da and two hydrogen-bond acceptors, confounding SAR interpretation. Medicinal chemists seeking an unbiased starting point for vector exploration should procure the unsubstituted scaffold.

Tubulin Polymerization and Topoisomerase II Inhibition Studies

The patent associated with this compound teaches that 4-arylamin-quinazolines of this class inhibit tubulin polymerization and topoisomerase II activity, mechanisms distinct from the kinase inhibition typical of decorated quinazolines [1]. Researchers investigating dual tubulin/topoisomerase II inhibitors as anticancer strategies should stipulate CAS 389576-73-2 to align with the patent's biological examples, avoiding analogs that lack these activities due to altered substitution patterns.

High-Throughput Screening Library Production Requiring Cost-Effective, High-Yield Synthesis

The single-step, 92.5%-yield synthesis enables economical production of multigram quantities suitable for HTS library construction [3]. Multi-step analogs with lower overall yields present procurement bottlenecks and higher per-mg costs. Compound management groups prioritizing throughput and budget should preference this scaffold when the biological hypothesis aligns with the apoptosis/tubulin mechanism.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.